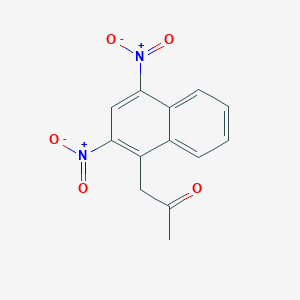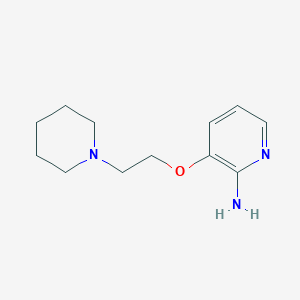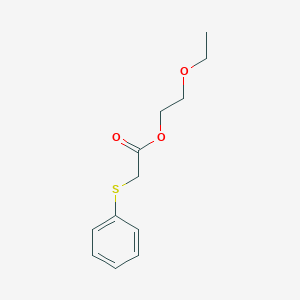
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one is an organic compound that features a naphthalene ring substituted with two nitro groups and a propanone moiety
Méthodes De Préparation
The synthesis of 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one typically involves the nitration of naphthalene followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups at the 2 and 4 positions of the naphthalene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitronaphthalene is then subjected to Friedel-Crafts acylation using propanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one exerts its effects is primarily through its interactions with molecular targets in biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one can be compared with other similar compounds such as:
2,4-Dinitrophenol: This compound also contains nitro groups but differs in its overall structure and reactivity.
1-Naphthalen-2-yl-propan-1-one: This compound is structurally similar but lacks the nitro groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a naphthalene ring with nitro groups and a propanone moiety, which imparts distinct chemical and biological properties.
Propriétés
| 158812-04-5 | |
Formule moléculaire |
C13H10N2O5 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1-(2,4-dinitronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H10N2O5/c1-8(16)6-11-9-4-2-3-5-10(9)12(14(17)18)7-13(11)15(19)20/h2-5,7H,6H2,1H3 |
Clé InChI |
KCNFPLFQJJCWCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/no-structure.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)

![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
